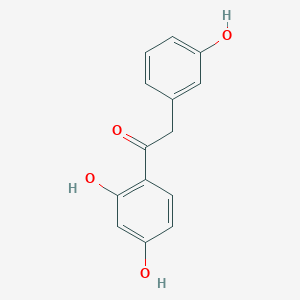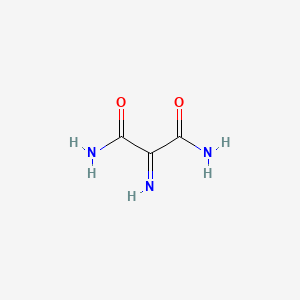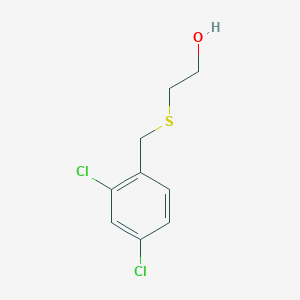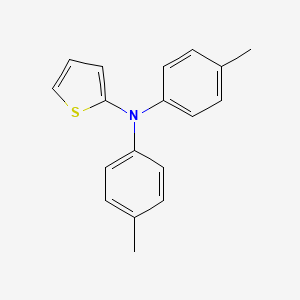
2-Thiophenamine, N,N-bis(4-methylphenyl)-
Descripción general
Descripción
“2-Thiophenamine, N,N-bis(4-methylphenyl)-” is also known as “N,N-di-p-tolylthiophen-2-amine”. It has a molecular formula of C18H17NS and a molecular weight of 279.39928 . This compound is a derivative of thiophenamine, which is a class of organic compounds containing a thiophene ring substituted by an amine group .
Synthesis Analysis
While specific synthesis methods for “2-Thiophenamine, N,N-bis(4-methylphenyl)-” were not found in the search results, related compounds such as N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide have been synthesized through slow evaporation of N,N′-bis(4-chlorophenyl)thiourea in N,N-dimethylformamide (DMF) through recrystallization under mild condition .Molecular Structure Analysis
The molecular structure of “2-Thiophenamine, N,N-bis(4-methylphenyl)-” consists of a thiophene ring substituted with an amine group that is further substituted with two 4-methylphenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Thiophenamine, N,N-bis(4-methylphenyl)-” include a molecular formula of C18H17NS and a molecular weight of 279.39928 .Aplicaciones Científicas De Investigación
Reactivity with Hydrazine
2-Thiophenamines exhibit varying reactivity with hydrazine hydrate, leading to different products depending on their substituents. 4-Phenyl-2-thiophenamine, for instance, is transformed into a thiophenone hydrazone through amino group exchange (Gewald, Hain, & Gruner, 1988).
Alkylation with Aldehydes
The acid-catalyzed reaction of 3-thiophenamines with aldehydes, using selenophenol as a reducing agent, results in 2-alkyl-3-miophenamines. This process also allows for the transformation of bis(3-amino-2-thienyl) methane derivatives into dithieno[3,2-b:2′,3′-e]pyridines (Berkaoui, Outurquin, & Paulmier, 1996).
Ligand Synthesis for Metal Complexes
Monooxidized thiophenamines act as ligands in metal complexes with metals like molybdenum, tungsten, rhodium, palladium, and platinum. These complexes show interesting IR and NMR properties, indicating potential applications in materials science and chemistry (Balakrishna et al., 1993).
Schiff Base Derivatives
Syntheses and structural determinations of various thiophene-2-aldazine Schiff base derivatives reveal their potential in nonlinear optical applications. These derivatives demonstrate third-order nonlinear behavior, indicating their applicability in optical devices (Ghazzali et al., 2007).
Aminothiophenes Reactivity
Research on 3,4-diaminothiophenes and 2-aminothiophenes with electron-withdrawing substituents or functional groups highlights the stability and reactivity of these compounds in various chemical reactions, broadening their applicability in organic synthesis (Paulmier, 1996).
Metal-Organic Frameworks
Thiophene-based metal-organic frameworks (MOFs) exhibit luminescent sensory properties, making them highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), and Cr(VI). These MOFs represent a significant advancement in environmental sensing and pollutant detection (Zhao et al., 2017).
Photoconductive Properties
Thiophenamines have been utilized in synthesizing compounds with excellent charge transfer materials, indicating their potential in photoconductive applications. Studies have shown these compounds' effectiveness in various organic photoconductors (Feng, 2007).
Antibacterial Activity
Research on bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivatives synthesized from thiophenamines indicates their potential in antibacterial applications. This research highlights the possible use of these compounds in developing new antibacterial agents (Shiran et al., 2015).
Propiedades
IUPAC Name |
N,N-bis(4-methylphenyl)thiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS/c1-14-5-9-16(10-6-14)19(18-4-3-13-20-18)17-11-7-15(2)8-12-17/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGJJUJVDAJKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650546 | |
| Record name | N,N-Bis(4-methylphenyl)thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89331-93-1 | |
| Record name | N,N-Bis(4-methylphenyl)thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


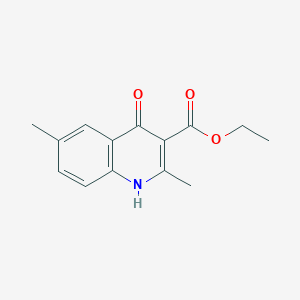


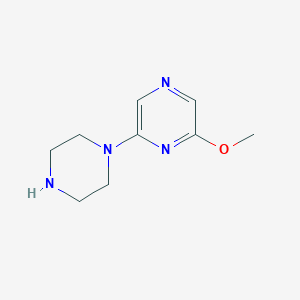
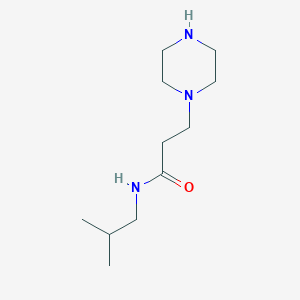
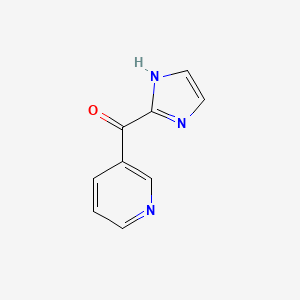

![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-4,7-dihydro-7-(3-pyridinyl)-](/img/structure/B3058339.png)

